molecular formula C5H5NO2S B3044822 2H-1,3-Thiazine-2,4(3H)-dione, 5-methyl- CAS No. 10048-54-1

2H-1,3-Thiazine-2,4(3H)-dione, 5-methyl-

Cat. No.: B3044822
CAS No.: 10048-54-1
M. Wt: 143.17 g/mol
InChI Key: RHWUNRXGCOWRKD-UHFFFAOYSA-N
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Description

2H-1,3-Thiazine-2,4(3H)-dione, 5-methyl- (C₅H₅NO₂S, MW 143.16) is a heterocyclic compound featuring a six-membered thiazine ring with two ketone groups at positions 2 and 4 and a methyl substituent at position 3. Its structure enables diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The methyl group at position 5 may enhance stability and influence biological activity, though specific data on its applications remain inferred from structurally similar compounds.

Properties

CAS No.

10048-54-1

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

5-methyl-1,3-thiazine-2,4-dione

InChI

InChI=1S/C5H5NO2S/c1-3-2-9-5(8)6-4(3)7/h2H,1H3,(H,6,7,8)

InChI Key

RHWUNRXGCOWRKD-UHFFFAOYSA-N

SMILES

CC1=CSC(=O)NC1=O

Canonical SMILES

CC1=CSC(=O)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares 5-methyl-2H-1,3-thiazine-2,4(3H)-dione with structurally related heterocyclic compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Type
5-Methyl-2H-1,3-thiazine-2,4(3H)-dione C₅H₅NO₂S 143.16 5-methyl Thiazine
3-Phenyl-2H-1,3-thiazine-2,4(3H)-dione [CAS 880-84-2] C₁₀H₉NO₂S 207.26 3-phenyl Thiazine
2-Thio-2H-1,3-benzoxazine-2,4(3H)-dione [CAS 96-69-5] C₈H₅NO₂S 179.20 Benzoxazine core, 2-thio Benzoxazine
2H-1,3-Benzoxazine-2,4(3H)-dione [CAS 2037-95-8] C₈H₅NO₃ 167.13 Benzoxazine core Benzoxazine

Key Observations :

  • Heterocycle Differences : Benzoxazine derivatives (e.g., CAS 96-69-5 and 2037-95-8) replace sulfur with oxygen in the heterocycle, altering electronic properties and toxicity profiles .
Toxicity Profiles
Compound Name LD₅₀ (Oral, Mice) Toxicity Notes
2-Thio-2H-1,3-benzoxazine-2,4(3H)-dione [CAS 96-69-5] 200 mg/kg Toxic by ingestion; emits NOₓ/SOₓ upon decomposition
5-Methyl-2H-1,3-thiazine-2,4(3H)-dione Not reported Inferred lower toxicity due to lack of sulfur modifications
3-Phenyl-2H-1,3-thiazine-2,4(3H)-dione [CAS 880-84-2] Data unavailable Tested for acute toxicity, but results not disclosed

Key Insight : The 2-thio-benzoxazine derivative (CAS 96-69-5) is markedly more toxic than thiazine-dione analogs, likely due to reactive sulfur and nitrogen groups .

Industrial and Pharmaceutical Relevance
  • Benzoxazine Derivatives : Widely used in fine chemicals and drug manufacturing (e.g., CAS 2037-95-8) .
  • Thiazine Derivatives: Potential for antimicrobial and metal-complex applications, as seen in chromium coordination studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2H-1,3-thiazine-2,4(3H)-dione, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and α,β-unsaturated carbonyl compounds. For example, hydrazone metal complexes of related thiazine-diones are synthesized by refluxing hydrazide precursors with ketones in ethanol, followed by metal coordination under controlled pH (e.g., using Cu(II) or Co(II) salts) . Optimization includes adjusting solvent polarity (ethanol vs. DMF), reaction time (8–12 hours), and stoichiometric ratios to improve yields (reported up to 75–85%) .

Q. How are structural and purity characteristics of this compound validated in synthetic workflows?

  • Methodology : Characterization typically employs:

  • Spectroscopy : FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and thiazine ring vibrations; UV-Vis for π→π* transitions in aromatic systems.
  • Elemental Analysis : Confirms molecular formula (e.g., C₅H₅N₂O₂S).
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria in the thiazine-dione core) .
    • Data Table :
TechniqueKey Peaks/DataReference
FT-IR1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S)
UV-Visλ_max = 265 nm (π→π*)

Q. What are the acute toxicity profiles of this compound, and what safety protocols are critical during handling?

  • Methodology : Toxicity data for structurally similar thiazine-diones indicate an oral LD₅₀ of 200 mg/kg in mice, with NOx/SOx emissions upon decomposition . Safety protocols:

  • Use fume hoods and PPE (gloves, lab coats).
  • Avoid heating above 200°C to prevent toxic vapor release.
  • Store in airtight containers under inert gas (N₂/Ar) .

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